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For researchers, scientists, and drug development professionals, accurately determining the

structure of RNA is paramount to understanding its function and developing targeted

therapeutics. This guide provides an objective comparison of two powerful techniques for

elucidating RNA structure: psoralen-based crosslinking and enzymatic probing. By

understanding the principles, advantages, and limitations of each method, researchers can

make informed decisions about experimental design and data interpretation.

Psoralen crosslinking and enzymatic probing are complementary techniques that provide

distinct yet corroborating information about RNA secondary and tertiary structure. Psoralen-

based methods excel at capturing long-range and intermolecular interactions within living cells,

while enzymatic probing offers high-resolution information on single- and double-stranded

regions, primarily in vitro. Integrating data from both approaches provides a robust validation of

RNA structural models.

Comparative Analysis of Psoralen Crosslinking and
Enzymatic Probing
The following table summarizes the key characteristics of each technique, offering a direct

comparison to aid in selecting the most appropriate method for a given research question.
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Feature Psoralen Crosslinking Enzymatic Probing

Principle

Intercalates into double-

stranded RNA and forms

covalent crosslinks between

pyrimidines upon UV

irradiation (365 nm)[1].

Structure-sensitive nucleases

cleave the RNA backbone at

specific nucleotides based on

their accessibility in single- or

double-stranded regions[2][3].

Primary Target

Pyrimidines (Uracil, Cytosine)

in double-stranded regions[1]

[4].

Single-stranded or double-

stranded regions, depending

on the enzyme used[2][5].

Resolution
Lower resolution, identifies

interacting regions.

High resolution, often at the

single-nucleotide level.

Throughput

Can be adapted for high-

throughput sequencing (e.g.,

PARIS, SPLASH)[6][7][8][9].

Can be adapted for high-

throughput sequencing (e.g.,

SHAPE-MaP, DMS-MaPseq)

[10][11].

In Vivo vs. In Vitro
Primarily used for in vivo

analysis in living cells[6].

Traditionally performed in vitro,

though some chemical probes

can be used in vivo[10][12].

Advantages

- Captures transient and long-

range interactions.- Identifies

intermolecular RNA-RNA

interactions.- Provides a

snapshot of RNA structure in

its native cellular environment.

- Provides information on both

single- and double-stranded

regions.- High resolution

allows for precise mapping of

structural features.- A wide

variety of enzymes with

different specificities are

available.

Limitations

- Sequence bias towards

pyrimidine-rich regions.- UV

irradiation can potentially

damage RNA.- Reversal of

crosslinks can be incomplete.

- Primarily provides information

on secondary structure.- Large

enzyme probes can be

sterically hindered.- Often

performed in vitro, which may

not reflect the native cellular

conformation.
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Common Enzymatic Probes for RNA Structure
Analysis
A variety of enzymes are utilized in enzymatic probing, each with a specific cleavage

preference. The table below details some of the most commonly used nucleases.

Enzyme Specificity Target Region

RNase T1
Cleaves 3' of unpaired

Guanine residues[5].
Single-stranded regions

RNase A

Cleaves 3' of unpaired

Cytosine and Uracil

residues[5].

Single-stranded regions

Nuclease S1
Cleaves single-stranded RNA

and DNA[12].
Single-stranded regions

RNase V1
Cleaves phosphodiester bonds

in helical RNA regions[12].
Double-stranded regions

RNase CL3

Cleaves specifically after

cytidine in single-stranded

RNA[13].

Single-stranded regions

Experimental Protocols
Psoralen Analysis of RNA Interactions and Structures
(PARIS) Workflow
The PARIS method is a high-throughput technique that combines psoralen crosslinking with

next-generation sequencing to map RNA-RNA interactions on a transcriptome-wide scale[6][9].
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In Vivo

In Vitro

1. Cell Culture and Psoralen Treatment

2. UV Crosslinking (365 nm)

3. RNA Extraction and Fragmentation

4. 2D Gel Electrophoresis to Isolate Crosslinked RNA

5. Proximity Ligation

6. Reverse Crosslinking (254 nm)

7. Reverse Transcription

8. Library Preparation and High-Throughput Sequencing

9. Bioinformatic Analysis to Identify Interacting Regions

Click to download full resolution via product page

Psoralen crosslinking (PARIS) workflow.
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Methodology:

Cell Treatment: Cultured cells are treated with a psoralen derivative, such as 4’-

aminomethyltrioxsalen (AMT), which permeates the cell membrane[6].

UV Crosslinking: The cells are irradiated with long-wavelength UV light (365 nm) to induce

covalent crosslinks between pyrimidines in base-paired regions of RNA[1].

RNA Extraction and Fragmentation: Total RNA is extracted from the cells and partially

digested to produce smaller fragments.

Isolation of Crosslinked RNA: The RNA fragments are separated using two-dimensional gel

electrophoresis to enrich for the crosslinked species[6].

Proximity Ligation: The ends of the crosslinked RNA fragments are ligated together to create

a single chimeric RNA molecule.

Reverse Crosslinking: The psoralen crosslinks are reversed by irradiation with short-

wavelength UV light (254 nm)[1].

Reverse Transcription and Library Preparation: The chimeric RNA is reverse transcribed into

cDNA, and a sequencing library is prepared.

High-Throughput Sequencing: The library is sequenced using a next-generation sequencing

platform.

Bioinformatic Analysis: The sequencing reads are mapped to a reference genome or

transcriptome to identify the interacting RNA regions.

Enzymatic Probing Workflow
Enzymatic probing is a foundational technique for determining the secondary structure of RNA.

This workflow outlines the general steps involved.
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1. RNA Preparation and End-Labeling

2. RNA Folding

3. Partial Digestion with Structure-Specific Nuclease

4. Quenching of Reaction

5. Gel Electrophoresis and Autoradiography

6. Data Analysis to Map Cleavage Sites

Click to download full resolution via product page

Enzymatic probing experimental workflow.

Methodology:

RNA Preparation and End-Labeling: The RNA of interest is transcribed in vitro and

radiolabeled at either the 5' or 3' end.

RNA Folding: The labeled RNA is folded into its native conformation under specific buffer

conditions (e.g., temperature, salt concentration).

Partial Enzymatic Digestion: The folded RNA is subjected to partial digestion with a structure-

specific nuclease (e.g., RNase T1, RNase V1) under conditions that result in, on average,
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one cleavage event per RNA molecule. A control reaction without the enzyme is also

performed.

Reaction Quenching: The digestion reaction is stopped, and the RNA is purified.

Gel Electrophoresis: The RNA fragments are separated by size using denaturing

polyacrylamide gel electrophoresis.

Data Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the

radiolabeled fragments. The positions of the cleavage sites are determined by comparing the

fragment sizes to a sequencing ladder, revealing single- and double-stranded regions.

Complementary Validation of RNA Structure
Psoralen crosslinking and enzymatic probing provide complementary data that, when used

together, can build a highly confident model of RNA structure. Psoralen data can identify long-

range interactions that constrain the overall fold, while enzymatic probing provides detailed

information about the local secondary structure.

Psoralen Crosslinking Enzymatic Probing

Identifies Double-Stranded Helices
and Long-Range Interactions

Integrated RNA
Structural Model

Constraints

Identifies Single-Stranded Loops
and Bulges

Constraints

Confirms Double-Stranded Helices

Validation

Click to download full resolution via product page

Integration of psoralen and enzymatic data.

In conclusion, both psoralen crosslinking and enzymatic probing are indispensable tools in the

RNA biologist's toolkit. While psoralen-based methods offer a global view of RNA interactions

within the cell, enzymatic probing provides the fine details of secondary structure. The judicious
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application of both techniques will undoubtedly lead to a more complete and accurate

understanding of the RNA structurome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b192213#validation-of-psoralen-identified-rna-
structures-with-enzymatic-probing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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